pKₐ Divergence Across Pyridylacetic Acid Regioisomers Drives Differential Reactivity
Predicted acid‑dissociation constants place 3‑pyridylacetic acid (pKₐ 3.59 ± 0.10) between the 2‑isomer (pKₐ 3.30 ± 0.10) and the 4‑isomer (pKₐ 3.04 ± 0.10) . This nearly 0.3‑unit spread in pKₐ translates to a ~2‑fold difference in the ratio of ionized to neutral species at physiologically relevant pH, altering salt‑formation efficiency, nucleophilicity, and decarboxylation kinetics. Selecting the 3‑isomer provides the intermediate acidity that optimizes certain pH‑dependent transformations.
| Evidence Dimension | Acid dissociation constant (pKₐ, predicted) |
|---|---|
| Target Compound Data | 3‑pyridylacetic acid pKₐ = 3.59 ± 0.10 |
| Comparator Or Baseline | 2‑pyridylacetic acid pKₐ = 3.30 ± 0.10; 4‑pyridylacetic acid pKₐ = 3.04 ± 0.10 |
| Quantified Difference | ΔpKₐ (3‑ vs 2‑isomer) = +0.29; ΔpKₐ (3‑ vs 4‑isomer) = +0.55 |
| Conditions | Predicted values (ACD/Labs); aqueous phase, 25 °C |
Why This Matters
The intermediate pKₐ of the 3‑isomer offers a tunable acidity window that the 2‑ and 4‑isomers cannot replicate, directly affecting reaction design and formulation pH.
